An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Bromomethyl)pyridine
An In-depth Technical Guide to the Physical and Chemical Properties of 2-(Bromomethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-(bromomethyl)pyridine and its hydrobromide salt. 2-(Bromomethyl)pyridine is a key heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. Its reactivity, centered on the bromomethyl group, allows for versatile synthetic transformations. This document consolidates available data on its physical characteristics, spectral properties, and chemical behavior. Detailed experimental protocols for its synthesis and the determination of key physical properties are provided to support researchers in its effective application. Furthermore, this guide explores the role of pyridine-containing molecules in drug discovery, with a focus on their interaction with signaling pathways.
Physical and Chemical Properties
The physical and chemical properties of 2-(bromomethyl)pyridine and its more commonly handled hydrobromide salt are summarized below. Data for the free base is less prevalent in the literature; where experimental values are unavailable, this is noted.
Physical Properties of 2-(Bromomethyl)pyridine (Free Base)
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆BrN | [1] |
| Molecular Weight | 172.02 g/mol | [1] |
| Appearance | Pink oil | [2] |
| Boiling Point | Data not readily available | |
| Density | Data not readily available | |
| Solubility | Soluble in diethyl ether and acetone (B3395972).[2] Likely soluble in other common organic solvents such as ethanol, and chloroform.[2] | |
| CAS Number | 55401-97-3 | [1] |
Physical Properties of 2-(Bromomethyl)pyridine Hydrobromide
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₇Br₂N | [3] |
| Molecular Weight | 252.93 g/mol | [3] |
| Appearance | White to off-white or tan crystalline powder. | [4][5] |
| Melting Point | 149-152 °C | [6][7] |
| Solubility | Soluble in Methanol.[6][8] High solubility in polar solvents.[4] | |
| CAS Number | 31106-82-8 | [4] |
Spectral Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(bromomethyl)pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H and ¹³C NMR chemical shifts for 2-(bromomethyl)pyridine are presented below. The pyridine (B92270) ring protons will exhibit characteristic splitting patterns in the aromatic region, while the bromomethyl protons will appear as a singlet.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred from |
| ¹H (Pyridine H3, H4, H5) | ~7.2 - 7.8 | Multiplet | Aromatic protons on a pyridine ring |
| ¹H (Pyridine H6) | ~8.5 | Doublet | Aromatic proton adjacent to nitrogen |
| ¹H (-CH₂Br) | ~4.5 | Singlet | Bromomethyl group protons |
| ¹³C (C2) | ~157 | Singlet | Carbon attached to the bromomethyl group |
| ¹³C (C3, C4, C5) | ~122 - 137 | Singlet | Aromatic carbons |
| ¹³C (C6) | ~149 | Singlet | Aromatic carbon adjacent to nitrogen |
| ¹³C (-CH₂Br) | ~33 | Singlet | Bromomethyl carbon |
Infrared (IR) Spectroscopy
The IR spectrum of 2-(bromomethyl)pyridine is expected to show characteristic absorption bands for the pyridine ring and the C-Br bond.
| Wavenumber (cm⁻¹) | Vibration Type |
| ~3100 - 3000 | C-H stretch (aromatic) |
| ~1600 - 1550 | C=C and C=N stretching (pyridine ring) |
| ~1450 - 1400 | C-H bend (CH₂) |
| ~700 - 500 | C-Br stretch |
Mass Spectrometry (MS)
The mass spectrum of 2-(bromomethyl)pyridine will display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio), leading to M and M+2 peaks of nearly equal intensity. The fragmentation pattern is predicted to involve the loss of a bromine radical.[9][10]
Chemical Properties and Reactivity
2-(Bromomethyl)pyridine is a reactive compound, primarily due to the presence of the bromomethyl group, which is susceptible to nucleophilic substitution reactions. This reactivity makes it a valuable intermediate in the synthesis of a wide range of more complex molecules.[4] It is commonly used to introduce the 2-pyridylmethyl moiety into various molecular scaffolds.[5]
Experimental Protocols
Synthesis of 2-(Bromomethyl)pyridine from its Hydrobromide Salt
This protocol describes the conversion of the stable 2-(bromomethyl)pyridine hydrobromide salt to the free base.
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Materials:
-
2-(Bromomethyl)pyridine hydrobromide
-
Potassium carbonate
-
Acetone (dry)
-
Diethyl ether
-
Argon or Nitrogen gas
-
-
Procedure:
-
760 mg (3 mmol) of 2-(bromomethyl)pyridine hydrobromide and 436 mg (3.15 mmol) of potassium carbonate are placed in a round-bottom flask and degassed under vacuum for 1 hour.[2]
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10 mL of dry acetone is added, and the mixture is stirred under an inert atmosphere (argon or nitrogen) for 6-7 hours at room temperature (approximately 25 °C).[2]
-
The solvent is removed under reduced pressure.[2]
-
The resulting residue is extracted with diethyl ether (3 x 10 mL) under an inert atmosphere.[2]
-
The combined ether extracts are concentrated under reduced pressure to yield 2-(bromomethyl)pyridine as a pink oil.[2]
-
Caption: Workflow for the synthesis of 2-(Bromomethyl)pyridine.
Determination of Physical Properties
Standard laboratory procedures can be employed to determine the physical properties of 2-(bromomethyl)pyridine.
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Boiling Point Determination (Micro Method): A small amount of the liquid is placed in a capillary tube, which is then attached to a thermometer. The setup is heated in a suitable bath, and the temperature at which a rapid stream of bubbles emerges from the capillary is recorded as the boiling point.
-
Density Determination: The mass of a known volume of the liquid is measured using a pycnometer or a graduated cylinder and a balance. The density is then calculated by dividing the mass by the volume.
-
Solubility Determination: A small, weighed amount of 2-(bromomethyl)pyridine is added to a known volume of a solvent at a specific temperature. The mixture is agitated until saturation is reached. The concentration of the dissolved solute is then determined, often by gravimetric analysis after solvent evaporation.
Role in Drug Discovery and Signaling Pathways
The pyridine scaffold is a privileged structure in medicinal chemistry and is found in numerous approved drugs. Pyridine-containing molecules are frequently developed as kinase inhibitors.[11][12] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.
Derivatives of 2-(bromomethyl)pyridine can be synthesized to target the ATP-binding site of various kinases. The pyridine nitrogen can form key hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[11] By modifying the substituents on the pyridine ring, medicinal chemists can achieve selectivity for specific kinases.
The following diagram illustrates a generalized kinase signaling pathway that can be targeted by pyridine-based inhibitors.
Caption: Inhibition of a kinase signaling pathway.
For instance, pyridine derivatives have been developed as selective inhibitors of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[13] The JAK-STAT signaling pathway is crucial for cytokine signaling and immune responses. Inhibition of TYK2 can modulate these responses, making it a therapeutic target for autoimmune diseases.[13] While specific derivatives of 2-(bromomethyl)pyridine for this purpose are not explicitly detailed in the readily available literature, its utility as a starting material for creating libraries of such inhibitors is clear.
Safety and Handling
2-(Bromomethyl)pyridine and its hydrobromide salt should be handled with care in a well-ventilated laboratory, preferably in a fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. The hydrobromide salt is corrosive and can cause severe skin burns and eye damage.[3] Store in a cool, dry place away from incompatible materials.
Conclusion
2-(Bromomethyl)pyridine is a versatile and reactive building block with significant applications in organic synthesis and medicinal chemistry. While comprehensive physical data for the free base is limited, the properties of its more stable hydrobromide salt are well-characterized. Its utility in the synthesis of kinase inhibitors highlights its potential in drug discovery. This guide provides a foundational understanding of the properties, synthesis, and applications of 2-(bromomethyl)pyridine to aid researchers in its effective use.
References
- 1. 2-(Bromomethyl)pyridine | C6H6BrN | CID 564209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Bromomethyl)pyridine hydrobromide | C6H7Br2N | CID 2734720 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 2-(bromomethyl)pyridine hydrobromide [myskinrecipes.com]
- 6. 2-(Bromomethyl)pyridine hydrobromide CAS#: 31106-82-8 [m.chemicalbook.com]
- 7. 2-(Bromomethyl)pyridine 98 31106-82-8 [sigmaaldrich.com]
- 8. 2-(Bromomethyl)pyridine Hydrobromide | 31106-82-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. whitman.edu [whitman.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
